molecular formula C13H11ClO4 B8303180 Ethyl-5-methyl-8-chloro-4-oxo-4h-chromene-2-carboxylate

Ethyl-5-methyl-8-chloro-4-oxo-4h-chromene-2-carboxylate

Cat. No.: B8303180
M. Wt: 266.67 g/mol
InChI Key: UQGSGJYFGJVLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-5-methyl-8-chloro-4-oxo-4h-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-5-methyl-8-chloro-4-oxo-4h-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-8-chloro-4-oxo-4H-chromene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chloro group, which can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism by which Ethyl-5-methyl-8-chloro-4-oxo-4h-chromene-2-carboxylate exerts its effects is primarily through interaction with specific molecular targets. For instance, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Ethyl 5-methyl-4-oxo-4H-chromene-2-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Methyl 5-methyl-8-chloro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: Ethyl-5-methyl-8-chloro-4-oxo-4h-chromene-2-carboxylate is unique due to the presence of both the chloro and ethyl ester groups, which can influence its chemical reactivity and biological properties. The chloro group, in particular, can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

ethyl 8-chloro-5-methyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H11ClO4/c1-3-17-13(16)10-6-9(15)11-7(2)4-5-8(14)12(11)18-10/h4-6H,3H2,1-2H3

InChI Key

UQGSGJYFGJVLJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC(=C2O1)Cl)C

Origin of Product

United States

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